

The Structure and Mechanism of SD-436: A Potent STAT3 PROTAC Degrader

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SD-436 is a novel and highly potent Proteolysis Targeting Chimera (PROTAC) designed for the selective degradation of Signal Transducer and Activator of Transcription 3 (STAT3) protein. This document provides a comprehensive overview of the structure, mechanism of action, and key experimental data related to **SD-436**. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of targeted protein degradation.

Introduction to SD-436

SD-436 is a heterobifunctional molecule engineered to hijack the ubiquitin-proteasome system for the targeted degradation of STAT3, a transcription factor implicated in the pathogenesis of various cancers, including leukemia and lymphoma.[1][2][3] As a PROTAC, **SD-436** is comprised of three key components: a ligand that binds to the target protein (STAT3), a ligand that recruits an E3 ubiquitin ligase (Cereblon), and a chemical linker that connects these two ligands.[4] This tripartite structure enables the formation of a ternary complex between STAT3 and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the STAT3 protein.

Chemical Structure of SD-436



The chemical structure of **SD-436** is defined by its molecular formula, C58H62F4N9O14PS, and a molecular weight of 1248.21 g/mol .[5]

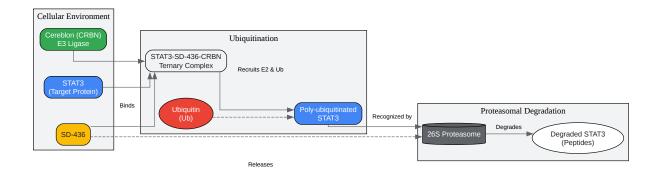
The core structure of SD-436 consists of:

- A high-affinity STAT3 ligand: This moiety is responsible for the selective recognition and binding to the STAT3 protein.
- A Cereblon (CRBN) E3 ligase ligand: This component of the molecule engages the E3 ubiquitin ligase complex.
- A flexible linker: This chemical chain connects the STAT3 and Cereblon ligands, optimizing the formation of the ternary complex.

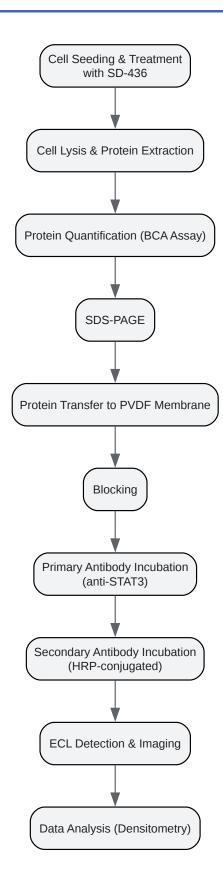
Mechanism of Action

The mechanism of action of **SD-436** follows the canonical pathway of PROTAC-mediated protein degradation.

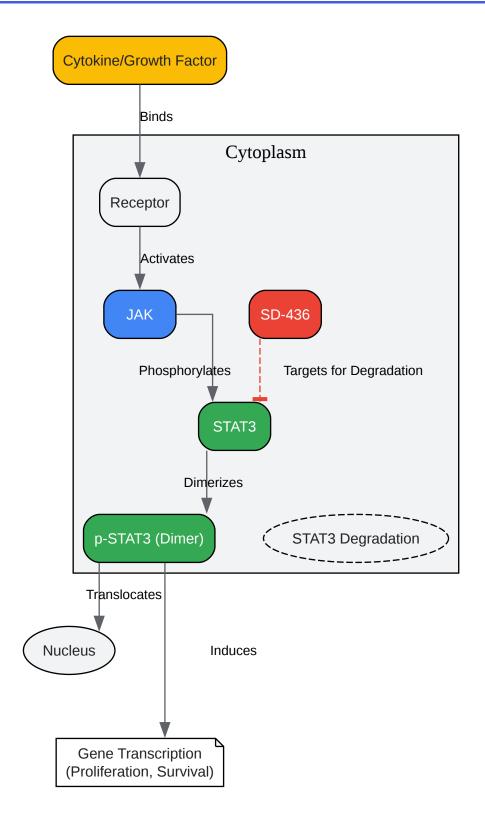












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